molecular formula C18H18N2O4 B4010895 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-methoxyphenyl)acetamide

2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-methoxyphenyl)acetamide

Cat. No. B4010895
M. Wt: 326.3 g/mol
InChI Key: RZUZYVBHVUWDSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves a variety of chemical reactions, including catalytic hydrogenation and reactions with p-nitrophenyl azide, showcasing the versatility in synthetic approaches to manipulate the compound's structure for desired properties (Tarabara, Bondarenko, Kas’yan, 2009).

Molecular Structure Analysis

Spectroscopic methods, alongside quantum chemical calculations using software packages like Gaussian09, provide insights into the optimized molecular structure, vibrational frequencies, and electronic properties of the compound. Studies on similar molecules highlight the importance of hyper-conjugative interactions, charge delocalization, and the role of HOMO-LUMO analysis in understanding charge transfer within the molecule (Renjith, Mary, Panicker, Varghese, Pakosińska-Parys, Van Alsenoy, Al‐Saadi, 2014).

Chemical Reactions and Properties

The compound participates in various chemical reactions, including the formation of aziridine rings and reactions with sulfonyl chlorides. These reactions are instrumental in exploring the compound's chemical behavior and potential applications in synthesizing new derivatives (Kas’yan, Tarabara, Kas’yan, 2003).

Physical Properties Analysis

Physical properties such as crystalline forms and solubility are crucial for the practical application of any compound. Studies on similar molecules, like AZD-5423, provide a template for understanding how different crystalline forms can affect a compound's absorption and stability, which is critical for its use in various fields (Norman, 2013).

Chemical Properties Analysis

The chemical properties of the compound, including its reactivity with other chemical species and the stability of its molecular structure, are essential for its potential applications. Investigations into its reactions and the structural proof of synthesized compounds through IR and NMR spectra provide a deep understanding of its chemical nature and how it might be modified or utilized in different chemical contexts (Tarabara, Bondarenko, Kas’yan, 2009).

Scientific Research Applications

Exo Diels-Alder Reactions

Research by Trujillo-Ferrara et al. (2004) explores the exo Diels-Alder adducts between ortho- and para-N-acetoxyphenylmaleimides and furan, including compounds with structures similar to the one . The study found that despite the position of the acetoxy group, compounds pack through C-H.X interactions, forming interlinked centrosymmetric tetramers. This highlights the importance of structural orientation in chemical reactivity and potential applications in synthesizing complex molecular architectures (Trujillo-Ferrara et al., 2004).

Green Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide

A study by Zhang Qun-feng (2008) on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, demonstrates the potential environmental benefits of novel catalysis methods. This research could provide a foundation for developing sustainable production methods for similar compounds (Zhang Qun-feng, 2008).

Antioxidant Activity of Phenolic Derivatives

Research on the antioxidant activity of phenolic compounds by Dinis, Madeira, and Almeida (1994) offers insights into how similar chemical structures can serve as potent radical scavengers and inhibitors of lipid peroxidation. Such studies are crucial for understanding how structural elements contribute to biological activities, potentially guiding the design of novel therapeutic agents (Dinis, Madeira, & Almeida, 1994).

Design and Synthesis of Analgesic and Antipyretic Agents

Research on the environmental friendly synthesis of analgesic and antipyretic compounds by Reddy et al. (2014) demonstrates innovative approaches to drug design. This work underscores the importance of green chemistry in the development of pharmaceuticals and could be relevant for synthesizing compounds with similar functionalities (Reddy et al., 2014).

properties

IUPAC Name

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-24-13-4-2-3-12(8-13)19-14(21)9-20-17(22)15-10-5-6-11(7-10)16(15)18(20)23/h2-6,8,10-11,15-16H,7,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUZYVBHVUWDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C(=O)C3C4CC(C3C2=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-methoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-methoxyphenyl)acetamide
Reactant of Route 5
2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-methoxyphenyl)acetamide
Reactant of Route 6
2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-methoxyphenyl)acetamide

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